benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate
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Overview
Description
benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a bromine atom attached to the indan ring system, which is further connected to a carbamic acid benzyl ester group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the bromination of indan derivatives followed by the introduction of the carbamic acid benzyl ester group. One common method includes the reaction of 5-bromoindan-2-amine with benzyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Scientific Research Applications
benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its carbamate group.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and processes, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Another brominated compound with similar structural features but different functional groups.
5-Bromo-2-aryl benzimidazoles: Compounds with a bromine atom and benzimidazole ring, used in similar applications.
Indole derivatives: Compounds with an indole ring system, often used in medicinal chemistry and biological studies.
Uniqueness
benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate is unique due to its specific combination of the indan ring system, bromine atom, and carbamic acid benzyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-7-6-13-9-16(10-14(13)8-15)19-17(20)21-11-12-4-2-1-3-5-12/h1-8,16H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZWDOUJCMGPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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